molecular formula C12H16O6 B4986668 2-(2-Methoxyphenoxy)oxane-3,4,5-triol

2-(2-Methoxyphenoxy)oxane-3,4,5-triol

Cat. No.: B4986668
M. Wt: 256.25 g/mol
InChI Key: QEAXQDMXCTTWDY-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)oxane-3,4,5-triol is a complex organic compound featuring an oxane (tetrahydropyran) backbone substituted with a hydroxymethyl group and a 2-methoxyphenoxy moiety. Its molecular formula is C₁₃H₁₈O₇, with a molecular weight of 286.28 g/mol . The 2-methoxy group on the phenoxy ring distinguishes it from other analogs, influencing steric, electronic, and solubility properties.

Properties

IUPAC Name

2-(2-methoxyphenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c1-16-8-4-2-3-5-9(8)18-12-11(15)10(14)7(13)6-17-12/h2-5,7,10-15H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAXQDMXCTTWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2C(C(C(CO2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)oxane-3,4,5-triol typically involves the reaction of 2-methoxyphenol with an appropriate oxane derivative under controlled conditions. One common method involves the use of a glycosyl donor and an acceptor in the presence of a catalyst to facilitate the formation of the oxane ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-(2-Methoxyphenoxy)oxane-3,4,5-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the enzyme tyrosinase, which is involved in melanin synthesis, thereby exhibiting skin-lightening properties .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural and functional differences between 2-(2-Methoxyphenoxy)oxane-3,4,5-triol and similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Phenoxy Key Features
This compound C₁₃H₁₈O₇ 286.28 2-methoxy Ortho-methoxy enhances steric hindrance
2-(4-Methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol C₁₃H₁₈O₇ 286.28 4-methoxy Para-methoxy improves resonance stability
2-(4-Nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol C₁₂H₁₅NO₈ 309.25 4-nitro Electron-withdrawing nitro group increases reactivity
2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol C₂₄H₂₉ClO₇ 464.90 Chloro, cyclopropyloxyethoxy Bulky substituents enhance lipophilicity
Dapagliflozin C₂₁H₂₅ClO₆ 408.87 Chloro, ethoxybenzyl FDA-approved SGLT2 inhibitor for diabetes

Key Observations :

  • Electronic Effects : The electron-donating methoxy group increases electron density on the oxane ring, contrasting with the electron-withdrawing nitro group in , which may enhance electrophilic reactivity.
  • Biological Relevance : Bulky substituents (e.g., cyclopropyloxyethoxy in ) improve membrane permeability but may complicate synthetic routes.

Physicochemical Properties

  • Solubility: Methoxy groups generally enhance lipophilicity compared to polar nitro or amino substituents. The target compound is likely sparingly soluble in water but soluble in DMSO or ethanol, akin to ginsenosides .

Research Findings and Computational Insights

  • Docking Studies : AutoDock Vina () simulations predict that the 2-methoxy group may form hydrophobic interactions with protein pockets, while hydroxyl groups on the oxane ring participate in hydrogen bonding .
  • Synthetic Challenges: Stereochemical control during synthesis is critical, as seen in the preparation of stereodefined analogs like 2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol .

Future Research Directions

Synthesis Optimization : Develop regioselective methods to install the 2-methoxy group without side reactions.

Biological Screening : Test the compound against antioxidant, antimicrobial, and anti-inflammatory targets.

Computational Modeling : Use molecular dynamics to compare binding modes with SGLT2 or cytochrome P450 enzymes.

Structure-Activity Relationship (SAR) : Systematically vary substituents to identify pharmacophores for specific applications.

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